molecular formula C14H9F2N3O3S B5730327 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide

3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B5730327
M. Wt: 337.30 g/mol
InChI Key: QPOPSCXAQZUXCO-UHFFFAOYSA-N
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Description

3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide, also known as FNACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNACB is a thioamide derivative that contains both nitro and fluoro groups, making it a unique molecule with diverse properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed that 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide interacts with specific targets in cells, leading to its observed effects. For example, the fluorescent properties of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide are due to its ability to react with cysteine and homocysteine, which are present in high concentrations in biological samples.
Biochemical and Physiological Effects:
3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide can inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in tumor cells. Additionally, 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its unique properties, such as its fluorescent properties and its ability to interact with specific targets in cells. Additionally, 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of using 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide. One area of research is the development of new fluorescent probes based on the structure of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide and its potential applications in cancer therapy and anti-inflammatory treatments. Finally, studies are needed to investigate the toxicity of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide in vivo and its potential side effects.
Conclusion:
In conclusion, 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is a unique chemical compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential as a fluorescent probe, anti-inflammatory agent, and cancer therapy. Further research is needed to fully understand the mechanism of action of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 3-fluorobenzoyl chloride with 2-fluoro-5-nitroaniline in the presence of sodium bicarbonate and carbon disulfide. The resulting product is then purified through recrystallization to obtain pure 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide. The yield of the synthesis process is approximately 50%.

Scientific Research Applications

3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is its use as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has also been used as a selective inhibitor of carbonic anhydrase IX, which is a potential target for cancer therapy. Additionally, 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been investigated for its potential as an anti-inflammatory and anti-tumor agent.

properties

IUPAC Name

3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O3S/c15-9-3-1-2-8(6-9)13(20)18-14(23)17-12-7-10(19(21)22)4-5-11(12)16/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOPSCXAQZUXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide

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